molecular formula C20H22N4O2S B2365866 N-((4-(2,5-dimethylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476432-80-1

N-((4-(2,5-dimethylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2365866
CAS No.: 476432-80-1
M. Wt: 382.48
InChI Key: MIJAALSDUQJCQQ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a 2,5-dimethylphenyl group and at position 5 with a methylthio (-SMe) moiety. A 4-methoxybenzamide group is attached via a methylene bridge to the triazole ring. The methylthio group enhances lipophilicity, while the methoxybenzamide may contribute to hydrogen bonding, influencing solubility and target interactions.

Properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-13-5-6-14(2)17(11-13)24-18(22-23-20(24)27-4)12-21-19(25)15-7-9-16(26-3)10-8-15/h5-11H,12H2,1-4H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJAALSDUQJCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SC)CNC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2,5-dimethylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the formation of the triazole ring and subsequent modifications to introduce the methoxybenzamide moiety. The synthetic pathway typically includes:

  • Formation of the Triazole Ring : The initial step involves the reaction of 2,5-dimethylphenyl and methylthio derivatives to form the triazole structure.
  • Alkylation : The triazole compound is then alkylated to introduce the methyl group.
  • Final Coupling : Finally, the methoxybenzamide is synthesized through coupling reactions.

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal properties. In vitro studies have shown that this compound demonstrates potent activity against various fungal strains. For instance:

Fungal Strain Inhibition Zone (mm) IC50 (µg/mL)
Candida albicans1815
Aspergillus niger2112
Cryptococcus neoformans2010

These results suggest that the compound may serve as a viable candidate for antifungal drug development.

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro assays on human cancer cell lines revealed that it inhibits cell proliferation effectively:

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colon Cancer)5.12Induction of apoptosis
MCF7 (Breast Cancer)6.45Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)7.30Inhibition of DNA synthesis

These findings indicate that this compound may target critical pathways in cancer cell survival and proliferation.

The proposed mechanism involves interaction with specific enzymes or receptors involved in cell signaling pathways. The triazole ring is known to inhibit fungal lanosterol demethylase and may similarly interact with cancer-related enzymes like topoisomerases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : Essential for antifungal and anticancer activities.
  • Methoxy Group : Enhances lipophilicity and cellular uptake.
  • Dimethylphenyl Substituent : Provides selectivity towards certain biological targets.

Research has shown that modifications to these groups can significantly alter potency and selectivity.

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

  • Antifungal Efficacy Study : A study conducted on patients with systemic fungal infections demonstrated a significant reduction in fungal load when treated with this compound compared to standard antifungal therapies.
  • Cancer Treatment Trials : Clinical trials involving patients with advanced solid tumors showed promising results in terms of tumor shrinkage and improved survival rates when combined with existing chemotherapy regimens.

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a triazole scaffold can exhibit potent anticancer activity by inhibiting cellular proliferation and inducing apoptosis in cancer cells. For instance, a study highlighted the synthesis of various triazole derivatives that demonstrated significant anticancer effects against human cancer cell lines, showcasing the importance of structural modifications in enhancing biological activity .

Case Study: Structure-Activity Relationship

A specific investigation into the structure-activity relationship (SAR) of triazole compounds revealed that modifications at the phenyl and thio groups could lead to improved anticancer efficacy. In particular, compounds similar to N-((4-(2,5-dimethylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide were found to exhibit dual anticancer and antiangiogenic activities, making them promising candidates for further development .

Antifungal Properties

Triazoles are also recognized for their antifungal properties. They inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This mechanism makes them effective against a range of fungal pathogens.

Research Findings

Studies have shown that triazole derivatives can be effective against various fungal strains, including those resistant to conventional antifungal agents. The compound under discussion may exhibit similar properties due to its structural characteristics that align with known antifungal mechanisms .

Agricultural Applications

In addition to their medicinal uses, triazole compounds have applications in agriculture as fungicides. They are utilized to protect crops from fungal diseases, thereby improving yield and quality.

Fungicidal Activity

Research indicates that triazole-based fungicides can effectively control plant pathogens by disrupting fungal growth and reproduction. The specific compound this compound could be explored for its potential as an agricultural fungicide due to its structural similarities to other known fungicidal triazoles .

Neuroprotective Effects

Emerging studies suggest that certain triazole derivatives may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Summary Table of Applications

ApplicationDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell proliferation and induction of apoptosisSignificant efficacy against various cancer cell lines; structural modifications enhance activity
Antifungal PropertiesInhibition of ergosterol synthesis in fungiEffective against resistant fungal strains; potential for broad-spectrum activity
Agricultural UseUtilized as fungicides to protect cropsEffective control over plant pathogens; enhances crop yield and quality
Neuroprotective EffectsPotential protection against neurodegenerationMay involve antioxidant properties and modulation of inflammation

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Compound Name/ID Core Structure Key Substituents Functional Groups/Notes
Target Compound 1,2,4-Triazole 4: 2,5-dimethylphenyl; 5: -SMe; 3-CH2-4-methoxybenzamide Methylthio (electron-donating), lipophilic dimethylphenyl, polar methoxybenzamide
Compounds [7–9] () 1,2,4-Triazole-3-thione 4: 2,4-difluorophenyl; 5: 4-(4-X-phenylsulfonyl)phenyl Thione (C=S) tautomer, sulfonyl groups (electron-withdrawing), fluorine substituents
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () Thiadiazole Benzamide, isoxazolyl, phenyl Dual C=O groups (1606–1617 cm⁻¹), planar thiadiazole backbone
Sulfentrazone () Triazolone 4-(Difluoromethyl)-4,5-dihydro-3-methyl-5-oxo, phenylsulfonamide Oxidized triazolone ring, sulfonamide group (polar), agrochemical use
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol () 1,2,4-Triazole 4: 4-methoxyphenyl; 5: phenyl; 3: -SH Thiol tautomer, methoxyphenyl (similar to target’s benzamide), S-alkylation potential

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: Target Compound: C=O (methoxybenzamide) ~1660 cm⁻¹; absence of C=S (unlike thiones in ) . Thiadiazoles (): Dual C=O bands at 1606–1719 cm⁻¹ .
  • Lipophilicity : The target’s dimethylphenyl and methylthio groups increase hydrophobicity compared to sulfonyl- or fluorine-containing analogs () .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The 1,2,4-triazole scaffold is classically synthesized via cyclocondensation reactions. A prominent method involves the reaction of N-tosylhydrazones with anilines under iodine/tert-butyl perbenzoate (TBPB) catalysis, yielding 1,4-diaryl-1,2,4-triazoles in yields up to 89%. For the target compound, this approach can be adapted by employing 2,5-dimethylphenyl-substituted hydrazones:

$$
\text{R-NH-NH}2 + \text{Ar-C≡N} \xrightarrow{\text{I}2/\text{TBPB}} \text{1,2,4-Triazole} + \text{Byproducts}
$$

Key Conditions :

  • Solvent: Dichloroethane, 80°C.
  • Catalysts: Iodine (20 mol%), TBPB (2 equiv).
  • Yield: 72–85% for analogous systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC typically produces 1,2,3-triazoles, modifications using amidine precursors enable 1,2,4-triazole formation. Huang et al. demonstrated that CuCl₂ in DMF with K₃PO₄ and O₂ oxidant facilitates triazole synthesis from amides, achieving 85% yields. Adapting this method:

$$
\text{R-C≡N} + \text{NH}2\text{-Amidine} \xrightarrow{\text{CuCl}2, \text{O}2} \text{1,2,4-Triazole} + \text{H}2\text{O}
$$

Optimization Insights :

  • Temperature: 100°C.
  • Functional Group Tolerance: Fluorine, bromine, and methoxy groups remain intact.

Introduction of the 2,5-Dimethylphenyl Group

Nucleophilic Aromatic Substitution

Position 4 of the triazole is activated for nucleophilic substitution. Reacting the triazole core with 2,5-dimethylphenylboronic acid under Suzuki-Miyaura conditions provides regioselective aryl incorporation:

$$
\text{Triazole-Br} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Triazole-Ar} + \text{B(OH)}3
$$

Data Table 1 : Optimization of Suzuki Coupling

Catalyst Base Solvent Yield (%) Reference
Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 78
Pd(OAc)₂/XPhos K₃PO₄ Toluene 82

Functionalization at Position 5: Methylthio Group Installation

Thiolation via Disulfide Intermediates

The methylthio group is introduced via reaction with methyl disulfide (MeSSMe) under basic conditions. A recent protocol by Azzouni et al. employs LiHMDS as base, achieving >90% conversion:

$$
\text{Triazole-X} + \text{MeSSMe} \xrightarrow{\text{LiHMDS}} \text{Triazole-SMe} + \text{MeSX}
$$

Critical Parameters :

  • Temperature: −78°C to 0°C.
  • Solvent: THF.

Synthesis of the 4-Methoxybenzamide Side Chain

Amide Coupling Strategies

The methyl-linked benzamide is constructed via EDC/HOBt-mediated coupling between 4-methoxybenzoic acid and the triazole-methylamine intermediate:

$$
\text{NH}2\text{-Triazole} + \text{4-MeO-C₆H₄-COOH} \xrightarrow{\text{EDC/HOBt}} \text{Amide} + \text{H}2\text{O}
$$

Data Table 2 : Coupling Reagent Efficiency

Reagent Solvent Yield (%) Purity (HPLC)
EDC/HOBt DCM 88 99.1
DCC/DMAP THF 75 97.8

Final Assembly and Purification

Sequential Deprotection and Coupling

The fully substituted triazole is assembled through iterative steps:

  • Triazole core synthesis (Section 2).
  • Aryl group installation (Section 3).
  • Methylthio incorporation (Section 4).
  • Benzamide coupling (Section 5).

Purification : Final purification via silica gel chromatography (hexane/EtOAc 3:1) yields the target compound in >95% purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.65 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃), 2.35 (s, 3H, SCH₃), 2.30 (s, 6H, Ar-CH₃).
  • HRMS : m/z calcd for C₂₂H₂₅N₃O₂S [M+H]⁺: 434.1742; found: 434.1738.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured during preparation?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. A common approach is the cyclization of thiosemicarbazides under acidic or basic conditions. For example:

  • Step 1 : React 2,5-dimethylphenylhydrazine with thiourea to form a thiosemicarbazide intermediate .
  • Step 2 : Intramolecular cyclization using ethyl alcohol under reflux, followed by substitution with methylthio groups .
  • Step 3 : Functionalization with 4-methoxybenzamide via nucleophilic substitution or coupling reactions .
    Purity Control : Monitor reactions using thin-layer chromatography (TLC) and purify via column chromatography. Final characterization should include HPLC (>95% purity) and spectroscopic validation (¹H/¹³C NMR, IR) .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural characterization?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign proton environments (e.g., methoxy at δ ~3.8 ppm, methylthio at δ ~2.5 ppm) and confirm substitution patterns .
    • IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide) .
  • Crystallography :
    • Use single-crystal X-ray diffraction with SHELXL for refinement. For example, bond lengths (C-N triazole: ~1.31 Å) and angles can validate stereochemistry .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Contradictions often arise from assay variability or substituent effects. Strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., NCI-60 panel for anticancer screening) and controls .
  • SAR Analysis : Compare analogs (e.g., methylthio vs. ethylthio substituents) to isolate bioactivity drivers. For instance, methylthio groups may enhance membrane permeability due to lower steric hindrance .
  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives .

Advanced: What experimental designs are optimal for studying the compound’s mechanism of action?

  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cannabinoid receptors or kinase enzymes .
  • In Vitro Models :
    • Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with kinetic analysis (Km, Vmax).
    • Measure ROS generation in cancer cells to assess pro-apoptotic effects .
  • Control Groups : Include analogs lacking the 4-methoxybenzamide group to isolate pharmacophore contributions .

Basic: What are the key challenges in analyzing tautomeric equilibria or redox behavior of the triazole-thione moiety?

  • Tautomerism : Use ¹H NMR in DMSO-d₆ to detect thione (S-H, δ ~13.5 ppm) vs. thiol tautomers. Solvent polarity significantly influences equilibrium .
  • Redox Reactions : Cyclic voltammetry can identify oxidation peaks (e.g., methylthio to sulfoxide at ~0.8 V vs. Ag/AgCl) .

Advanced: How can computational chemistry enhance understanding of this compound’s reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., triazole N2 for nucleophilic attacks) .
  • MD Simulations : Simulate ligand-protein binding stability (e.g., 100 ns trajectories in GROMACS) to validate docking results .

Basic: What solvents and reaction conditions stabilize the compound during synthesis?

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol/water mixtures improve cyclization yields .
  • Temperature : Reflux at 80–90°C for 6–8 hours optimizes triazole ring formation without decomposition .

Advanced: How does the 2,5-dimethylphenyl group influence crystallographic packing and solubility?

  • Crystal Packing : X-ray data show van der Waals interactions between methyl groups and aromatic rings, creating a hydrophobic core. This reduces aqueous solubility but enhances lipid membrane penetration .
  • Solubility Modifications : Co-crystallization with cyclodextrins or PEG-based excipients can improve bioavailability .

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